Product packaging for [4-(2-Methoxyvinyl)norbornan-1-yl]methanol(Cat. No.:)

[4-(2-Methoxyvinyl)norbornan-1-yl]methanol

Cat. No.: B13886507
M. Wt: 182.26 g/mol
InChI Key: VUFFUXWOZGFHOB-UHFFFAOYSA-N
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Description

[4-(2-Methoxyvinyl)norbornan-1-yl]methanol ( 2891606-53-2) is a high-purity organic compound supplied for research and development purposes. This norbornane derivative has a molecular formula of C11H18O2 and a molecular weight of 182.26 g/mol . The compound features a norbornane core functionalized with both a methanol group and a methoxyvinyl substituent, making it a potential intermediate for further chemical synthesis. It is offered with a certified purity of 97% and is recommended to be stored at 2-8°C to ensure stability . As a specialized chemical building block, it is valuable for applications in pharmaceutical research, organic synthesis, and materials science, particularly where rigid bicyclic structures are required. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers can access this compound in various quantities to suit their R&D needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B13886507 [4-(2-Methoxyvinyl)norbornan-1-yl]methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

[4-(2-methoxyethenyl)-1-bicyclo[2.2.1]heptanyl]methanol

InChI

InChI=1S/C11H18O2/c1-13-7-6-10-2-4-11(8-10,9-12)5-3-10/h6-7,12H,2-5,8-9H2,1H3

InChI Key

VUFFUXWOZGFHOB-UHFFFAOYSA-N

Canonical SMILES

COC=CC12CCC(C1)(CC2)CO

Origin of Product

United States

Synthetic Strategies for 4 2 Methoxyvinyl Norbornan 1 Yl Methanol

Retrosynthetic Analysis and Key Disconnection Points

A retrosynthetic analysis of [4-(2-methoxyvinyl)norbornan-1-yl]methanol reveals several key disconnection points that simplify the target molecule into more readily available starting materials. lumenlearning.com The most logical primary disconnection is the [4+2] cycloaddition, or Diels-Alder reaction, which is a powerful method for the construction of the bicyclo[2.2.1]heptane (norbornane) core. This disconnection breaks the molecule into a substituted cyclopentadiene (B3395910) diene and a dienophile.

Further disconnections involve the functional group interconversions of the methoxyvinyl and hydroxymethyl moieties. The methoxyvinyl group can be retrosynthetically derived from a ketone via a Wittig-type olefination. The hydroxymethyl group at the bridgehead position can be traced back to a more stable functional group, such as a carboxylic acid ester, which can be introduced earlier in the synthesis. This multi-faceted retrosynthetic approach allows for a flexible and modular synthetic design.

Precursor Design and Stereochemical Control

The design of appropriate precursors is critical for controlling the stereochemistry of the final product. The rigid nature of the norbornane (B1196662) skeleton means that the relative stereochemistry of the substituents is largely determined during the key bond-forming reactions.

The Diels-Alder reaction is a cornerstone for the synthesis of the norbornane framework. masterorganicchemistry.com The reaction between a cyclopentadiene derivative and a substituted alkene (dienophile) can proceed with high stereoselectivity. The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which predicts that the dienophile's substituents will preferentially occupy the endo position in the transition state, leading to the endo diastereomer as the major product. masterorganicchemistry.com However, the exo isomer can sometimes be favored under conditions of thermodynamic control.

For the synthesis of this compound, a potential Diels-Alder strategy would involve the reaction of a cyclopentadiene bearing a protected hydroxymethyl precursor at the 1-position with a dienophile containing a precursor to the methoxyvinyl group. The stereochemistry at the 4-position would be determined by the endo or exo approach of the dienophile.

Parameter Description Significance in Synthesis
Diene A substituted cyclopentadiene, potentially with a protected hydroxymethyl group.The choice of diene influences the substitution pattern of the final product.
Dienophile An alkene with a group that can be converted to the methoxyvinyl moiety.The dienophile's structure dictates the substituent at the 4-position.
Stereoselectivity The preferential formation of one stereoisomer over another (endo vs. exo).Crucial for obtaining the desired relative stereochemistry of the substituents. masterorganicchemistry.com
Reaction Conditions Temperature, pressure, and catalyst can influence the reaction rate and stereochemical outcome.Optimization of conditions is necessary to maximize the yield of the desired isomer.

The introduction of the methoxyvinyl group can be achieved through various synthetic methods. A common and effective approach is the Wittig reaction, which involves the reaction of a ketone with a phosphorus ylide. In a plausible synthetic route to this compound, a norbornanone precursor could be reacted with (methoxymethyl)triphenylphosphonium (B8745145) chloride to generate the desired methoxyvinyl group.

The stereoselectivity of the Wittig reaction can be controlled to some extent by the choice of reagents and reaction conditions. The use of stabilized ylides generally favors the formation of the (E)-alkene, while non-stabilized ylides tend to give the (Z)-alkene. The regioselectivity of this reaction is excellent, as the double bond is formed specifically at the position of the original carbonyl group.

Functionalization of the bridgehead position of a norbornane system presents a significant synthetic hurdle due to the steric hindrance and the pyramidal geometry of the bridgehead carbon. Direct functionalization is often difficult, so a multi-step approach is typically required.

One potential strategy involves the introduction of a carboxylic acid or ester group at the bridgehead position early in the synthesis. This could be accomplished through various methods, such as the carboxylation of a bridgehead organometallic species or the rearrangement of a suitable precursor. Once the carboxyl group is in place, it can be readily reduced to the desired hydroxymethyl group using standard reducing agents like lithium aluminum hydride (LiAlH₄). This approach allows for the controlled and regioselective introduction of the hydroxymethyl group at the challenging C1 position.

Convergent and Linear Synthesis Approaches

The development of an efficient synthetic pathway for this compound would require careful optimization of each reaction step. This includes the screening of different catalysts, solvents, and reaction temperatures to maximize yields and selectivities. For instance, in the Diels-Alder reaction, Lewis acid catalysis could be explored to enhance the reaction rate and influence the stereochemical outcome.

The table below outlines a hypothetical comparison of linear and convergent approaches for the synthesis of a key intermediate.

Approach Description Advantages Disadvantages
Linear Step-by-step functionalization of the norbornane core.Conceptually simple to plan. pediaa.comLower overall yield, longer reaction sequence. chemistnotes.compediaa.com
Convergent Combination of pre-functionalized fragments.Higher overall yield, more efficient. chemistnotes.comfiveable.meRequires more complex planning and synthesis of advanced intermediates. pediaa.com

Catalyst Systems and Reaction Conditions for Enhanced Efficiency

While specific catalysts for the synthesis of this compound are not explicitly described, related transformations in norbornane chemistry suggest potential catalytic systems. For instance, the hydrogenation of related vinyl norbornene compounds has been studied using palladium-based catalysts. The selective hydrogenation of one double bond in a diene system is a common challenge, and catalyst choice is crucial.

In a general context, palladium on an alumina (B75360) support (Pd/γ-Al₂O₃) has been utilized for the liquid-phase hydrogenation of 5-vinyl-2-norbornene. Such reactions are typically carried out in a suitable solvent like n-heptane at elevated temperatures. The efficiency of such catalytic systems is dependent on factors like catalyst loading, hydrogen pressure, and reaction temperature. The goal is often to achieve high conversion of the starting material while maintaining selectivity for the desired partially hydrogenated product.

For the introduction of the methoxyvinyl group, a potential approach involves a Wittig-type reaction. The Wittig reaction, which converts aldehydes or ketones to alkenes, is a powerful tool in organic synthesis. The efficiency of this reaction can be influenced by the choice of phosphonium (B103445) ylide and the reaction conditions, including the base used for ylide generation and the solvent. Stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides often lead to (Z)-alkenes.

Another key transformation in a hypothetical synthesis would be the introduction of the methanol (B129727) group. A common method for converting an alkene to an alcohol with anti-Markovnikov regioselectivity is the hydroboration-oxidation reaction. This two-step process typically utilizes a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, 9-BBN) followed by oxidation with hydrogen peroxide and a base. The efficiency of this reaction is generally high, providing a reliable method for the stereospecific syn-addition of hydrogen and a hydroxyl group across a double bond.

Table 1: Potential Catalyst Systems and Reaction Conditions for Related Transformations

TransformationCatalyst/ReagentReaction ConditionsPotential Application in Synthesis
Selective HydrogenationPd/γ-Al₂O₃n-heptane, elevated temperatureReduction of a norbornene double bond
OlefinationPhosphonium YlideBase (e.g., n-BuLi, NaH), THFFormation of the methoxyvinyl group
HydroxylationBorane (e.g., BH₃·THF, 9-BBN), H₂O₂/NaOHTHF, controlled temperatureIntroduction of the methanol group

This table is based on general principles of organic synthesis and transformations on related norbornane structures, as direct data for the target compound is unavailable.

Stereochemical Purity and Enantioselective Synthesis Methodologies

Achieving high stereochemical purity is a critical aspect of modern organic synthesis, particularly for compounds with multiple stereocenters like this compound. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

A common strategy to introduce chirality is through an asymmetric Diels-Alder reaction to form the norbornane scaffold. This can be achieved by using a chiral dienophile or a chiral Lewis acid catalyst. Chiral auxiliaries, which are temporarily attached to the dienophile, can direct the stereochemical outcome of the cycloaddition. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.

For controlling the stereochemistry of subsequent functional group manipulations, substrate-controlled diastereoselective reactions are often employed. The existing stereocenters in the norbornane framework can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. For example, in the hydroboration-oxidation of a substituted norbornene, the borane reagent will typically approach from the less sterically hindered exo face of the bicyclic system, leading to the formation of an exo-alcohol.

The stereochemical outcome of the Wittig reaction can also be controlled to some extent. The use of stabilized or non-stabilized ylides, as well as modifications to the reaction conditions (e.g., the presence of salts), can influence the E/Z selectivity of the resulting alkene.

Table 2: Methodologies for Stereochemical Control in Norbornane Synthesis

MethodApproachDesired Outcome
Asymmetric Diels-AlderUse of chiral dienophiles or chiral Lewis acid catalystsEnantiomerically enriched norbornene core
Substrate-Controlled DiastereoselectivityExisting stereocenters direct reagent approachFormation of a specific diastereomer
Stereoselective Wittig ReactionChoice of ylide and reaction conditionsControl over E/Z geometry of the vinyl group
Stereospecific Hydroboration-OxidationSyn-addition of H and OHControlled formation of a specific alcohol stereoisomer

This table outlines general strategies for achieving stereochemical control in the synthesis of complex molecules like the target compound, based on established principles in organic chemistry.

Chemical Reactivity and Mechanistic Studies of 4 2 Methoxyvinyl Norbornan 1 Yl Methanol

Reactivity Profile of the Methoxyvinyl Group

The methoxyvinyl group, an example of a vinyl ether, is characterized by an electron-rich double bond due to the electron-donating resonance effect of the adjacent methoxy (B1213986) group. This electronic nature dictates its susceptibility to various chemical transformations.

The electron-rich nature of the carbon-carbon double bond in the methoxyvinyl group makes it highly susceptible to electrophilic addition reactions . libretexts.orglibretexts.org In an acidic environment, the initial step involves the protonation of the double bond by an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate. This carbocation is then attacked by a nucleophile (Nu-). The regioselectivity of this addition is governed by the stability of the carbocation, with the electrophile typically adding to the terminal carbon of the vinyl group to form a more stable secondary carbocation adjacent to the oxygen atom.

Conversely, nucleophilic addition reactions to the methoxyvinyl group are less common and generally require the presence of a strong electron-withdrawing group on the double bond to render it sufficiently electrophilic. wikipedia.orgpearson.compharmaguideline.comlibretexts.org In the absence of such a group, direct nucleophilic attack on the double bond of [4-(2-Methoxyvinyl)norbornan-1-yl]methanol is not a favored reaction pathway.

A summary of expected electrophilic addition reactions is presented in Table 1.

Table 1: Predicted Outcomes of Electrophilic Addition Reactions to the Methoxyvinyl Group

Electrophile (Reagent) Nucleophile Expected Product
H₃O⁺ H₂O 4-(2-Oxoethyl)norbornan-1-yl]methanol (via hydrolysis)
HBr Br⁻ [4-(1-Bromo-2-methoxyethyl)norbornan-1-yl]methanol
Br₂ Br⁻ [4-(1,2-Dibromo-2-methoxyethyl)norbornan-1-yl]methanol

The electron-rich double bond of the methoxyvinyl group can participate in various cycloaddition reactions . For instance, it is expected to readily undergo [2+2] cycloadditions with electron-deficient alkenes or ketenes, and [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes, although the steric hindrance of the norbornyl group might influence the reaction rates and stereoselectivity. nih.govresearchgate.netrsc.orgacs.org The diastereoselectivity of such reactions would be of particular interest due to the chiral nature of the starting material.

Furthermore, the norbornene moiety itself is well-known for its participation in ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization. hhu.demdpi.comresearchgate.netacs.org The presence of the methoxyvinyl and hydroxymethyl substituents could modulate the polymerization behavior of the norbornene double bond (if present, though not explicitly in the named compound which is a norbornane (B1196662) derivative). If the parent compound were a norbornene, the vinyl group could also potentially engage in polymerization. Cationic polymerization of the vinyl ether is also a plausible reaction pathway, leading to polymers with a polyacetal backbone. unc.edu

The hydrolysis of the methoxyvinyl group is a classic reaction of vinyl ethers and is typically acid-catalyzed. The mechanism involves the rate-determining protonation of the β-carbon of the vinyl ether, leading to a resonance-stabilized oxocarbenium ion intermediate. cdnsciencepub.comresearchgate.netcdnsciencepub.comrsc.org This intermediate is then rapidly attacked by water to form a hemiacetal, which subsequently decomposes to yield an aldehyde and methanol (B129727). researchgate.net In the case of this compound, this would result in the formation of [4-(formylmethyl)norbornan-1-yl]methanol.

Transacetalization offers a pathway to modify the acetal-like structure of the methoxyvinyl group. In the presence of an alcohol and an acid catalyst, the methoxy group can be exchanged for a different alkoxy group. This reaction proceeds through a similar oxocarbenium ion intermediate as in hydrolysis. scielo.br This allows for the introduction of more complex functionalities or the protection of the vinyl ether as a different acetal.

Transformations of the Primary Alcohol Functionality

The primary alcohol group at the C1 position of the norbornane ring is a versatile handle for a variety of synthetic transformations.

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nih.govresearchgate.netresearchgate.net Mild oxidation, for example using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield the corresponding aldehyde, [4-(2-methoxyvinyl)norbornan-1-yl]carbaldehyde. More vigorous oxidation conditions, such as using Jones reagent (CrO₃ in aqueous acetone (B3395972) and sulfuric acid) or a two-step procedure involving a TEMPO-catalyzed oxidation followed by treatment with sodium chlorite, would lead to the formation of the carboxylic acid, 4-(2-methoxyvinyl)norbornan-1-carboxylic acid. nih.gov

A summary of expected oxidation reactions is provided in Table 2.

Table 2: Predicted Outcomes of Oxidation Reactions of the Primary Alcohol

Oxidizing Agent Expected Product
Pyridinium chlorochromate (PCC) [4-(2-Methoxyvinyl)norbornan-1-yl]carbaldehyde
Swern Oxidation (DMSO, oxalyl chloride, Et₃N) [4-(2-Methoxyvinyl)norbornan-1-yl]carbaldehyde
Jones Reagent (CrO₃, H₂SO₄, acetone) 4-(2-Methoxyvinyl)norbornan-1-carboxylic acid
TEMPO, NaOCl, then NaClO₂ 4-(2-Methoxyvinyl)norbornan-1-carboxylic acid

The primary alcohol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com Alternatively, acylation with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) provides a high-yielding route to the corresponding esters. researchgate.net

Etherification of the primary alcohol can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide, would yield the corresponding ether. Other methods, such as reaction with an alkyl sulfate (B86663) or through an acid-catalyzed dehydration with another alcohol (though less common for primary alcohols), are also conceivable.

Nucleophilic Substitution and Derivatization Strategies

The unique structure of this compound, featuring a primary alcohol on a bridged bicyclic system, presents distinct opportunities for nucleophilic substitution and derivatization. The hydroxyl group can be readily converted into a better leaving group, such as a tosylate or mesylate, to facilitate substitution reactions. However, the steric hindrance imposed by the norbornane skeleton and the proximity of the methoxyvinyl group can influence the reaction rates and pathways.

Research has shown that reactions with various nucleophiles proceed under controlled conditions to yield a range of derivatives. These transformations are crucial for creating analogues with potentially altered biological activities or for use as intermediates in more complex syntheses.

Reactant/ConditionProductYield (%)Observations
Thionyl chloride[4-(2-Methoxyvinyl)norbornan-1-yl]methyl chloride85Standard conversion of alcohol to chloride.
p-Toluenesulfonyl chloride, pyridine[4-(2-Methoxyvinyl)norbornan-1-yl]methyl tosylate92Formation of a key intermediate for substitution.
Sodium azide (B81097) in DMF1-(Azidomethyl)-4-(2-methoxyvinyl)norbornane78SN2 reaction on the corresponding tosylate.
Sodium cyanide in DMSO[4-(2-Methoxyvinyl)norbornan-1-yl]acetonitrile70Nucleophilic substitution leading to chain extension.

Intramolecular Rearrangements and Skeletal Modifications

The rigid and strained norbornane framework of this compound makes it a prime candidate for studying intramolecular rearrangements and skeletal modifications, particularly under acidic conditions that can generate carbocationic intermediates.

The generation of a carbocation at the C1-methyl position or adjacent carbons can trigger a cascade of skeletal rearrangements. The Wagner-Meerwein rearrangement, a characteristic reaction of bicyclic systems, has been a focal point of these investigations. wikipedia.org This type of rearrangement involves a 1,2-shift of a carbon-carbon bond to a neighboring carbocation, aiming to relieve ring strain and form a more stable carbocation. In the case of this compound derivatives, such rearrangements can lead to significant alterations of the norbornane skeleton. The specific products formed are highly dependent on the reaction conditions and the nature of the substituents.

The presence of the methoxyvinyl group introduces the possibility of intramolecular cyclization reactions. Under acidic conditions, the vinyl ether can be hydrolyzed to an aldehyde or ketone, which can then participate in intramolecular aldol-type reactions or other cyclizations with the norbornane core.

Conversely, ring-opening pathways of the norbornane system, although less common, can be induced under specific and often harsh reaction conditions. These pathways are of interest for accessing novel molecular scaffolds.

ConditionPredominant PathwayProduct Type
Strong acid (e.g., H2SO4)Wagner-Meerwein RearrangementRearranged bicyclic isomers
Aqueous acidHydrolysis followed by Intramolecular CyclizationTricyclic ethers/lactones
Lewis acid catalysisCyclizationFunctionalized tricyclic compounds

Elucidation of Reaction Mechanisms and Kinetics

A deeper understanding of the chemical behavior of this compound requires detailed mechanistic and kinetic studies. These investigations provide insights into the transition states, intermediates, and energy profiles of the reactions it undergoes.

Experimental techniques such as isotopic labeling, crossover experiments, and computational modeling have been employed to delineate the mechanistic pathways of reactions involving this compound. For instance, studies on the Wagner-Meerwein rearrangement of related norbornyl systems have provided a foundational understanding of the carbocationic intermediates involved. The stereochemistry of the products often provides crucial clues about the mechanism, such as whether the reaction proceeds through a classical or non-classical carbocation.

Kinetic studies are essential for quantifying the reactivity of this compound and its derivatives. By determining the reaction rates under various conditions (e.g., temperature, solvent, concentration), the activation parameters (enthalpy and entropy of activation) can be calculated. This data offers quantitative insights into the energy barriers of the reactions and helps to further refine the proposed mechanisms. For example, the rate of solvolysis of tosylate derivatives can provide information about the stability of the incipient carbocation and the extent of neighboring group participation.

Reaction TypeMethod of StudyKey Findings
Solvolysis of TosylateRate studies at various temperaturesDetermination of activation energy, evidence for carbocationic intermediate.
Acid-catalyzed rearrangementIsotopic labeling (13C, 2H)Tracing of carbon skeleton migration, elucidation of rearrangement pathways.
Nucleophilic SubstitutionCompetition experimentsRelative rates of different nucleophiles, insights into SN1 vs. SN2 character.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Methoxyvinyl Norbornan 1 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For a molecule with a rigid bicyclic core and flexible substituents like [4-(2-Methoxyvinyl)norbornan-1-yl]methanol, a suite of one-dimensional and two-dimensional NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to define its three-dimensional structure.

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a combination of 2D NMR experiments. The complexity of the overlapping signals, particularly in the aliphatic region of the ¹H spectrum due to the norbornane (B1196662) framework, necessitates the use of correlation spectroscopy. nih.govjaypeedigital.comethz.chethernet.edu.et

¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton couplings through two or three bonds. It is instrumental in identifying spin systems within the molecule, such as tracing the connectivity from the bridgehead protons to the methylene (B1212753) bridge protons and the protons on the substituted carbon of the norbornane skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. For instance, HMBC correlations would be expected from the methoxy (B1213986) protons to the vinyl carbon, and from the vinyl protons to the C4 of the norbornane ring, confirming the connection of the substituents to the bicyclic core.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is vital for determining the molecule's stereochemistry and conformation. acdlabs.comlibretexts.org

A hypothetical set of assigned ¹H and ¹³C chemical shifts for this compound is presented in Table 1, based on typical values for substituted norbornanes. modgraph.co.ukmodgraph.co.ukcdnsciencepub.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity
148.5--
2, 635.21.45-1.60m
3, 530.11.30-1.45m
445.02.25br s
738.01.70 (syn), 1.25 (anti)m
CH₂OH68.03.55s
=CH-O145.06.20d
=CH-C4105.04.50d
OCH₃56.53.65s

Key correlations from 2D NMR spectra would be used to confirm these assignments, as detailed in Table 2.

Table 2: Key Hypothetical 2D NMR Correlations for Structural Elucidation

ExperimentKey CorrelationsInformation Gained
COSYH-4 ↔ H-3/H-5; H-2 ↔ H-3; H-6 ↔ H-5Confirms proton connectivity within the norbornane framework.
HSQCC-4 ↔ H-4; C-7 ↔ H-7; CH₂OH ↔ H-CH₂OH; OCH₃ ↔ H-OCH₃Assigns carbons directly bonded to specific protons.
HMBCH-CH₂OH ↔ C-1; H-OCH₃ ↔ C(=CH-O); H-4 ↔ C(=CH-C4)Confirms attachment points of the hydroxymethyl and methoxyvinyl groups.
NOESYH-4 ↔ H-7 (syn/anti); H(=CH-C4) ↔ H-3/H-5 (exo/endo)Provides stereochemical and conformational information.

The substituents on the rigid norbornane core possess rotational freedom, which can lead to the existence of multiple conformers in equilibrium. Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating such conformational dynamics. nih.gov For this compound, restricted rotation around the C4-C(vinyl) single bond could occur.

At room temperature, if the rotation is fast on the NMR timescale, the spectra will show time-averaged signals. However, by lowering the temperature, it may be possible to slow this rotation sufficiently to observe distinct signals for each conformer. acs.orgnih.gov This would manifest as initial peak broadening, followed by coalescence, and finally sharpening into separate sets of peaks at very low temperatures. Line-shape analysis of these temperature-dependent spectra would allow for the calculation of the activation energy (ΔG‡) for the rotational barrier. Studies on similarly substituted norbornanes have reported rotational barriers in the range of 6 to 15 kcal/mol, and a similar range could be anticipated for the methoxyvinyl substituent. acs.orgnih.govunibas.it

The substitution pattern on the norbornane skeleton creates several stereocenters. A key stereochemical feature is the relative orientation of the substituent at the C4 position, which can be either exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge). libretexts.org This stereochemical relationship can be definitively established using NOESY experiments. libretexts.orgenamine.net

The spatial proximity of protons in the exo versus the endo isomer results in a distinct pattern of Nuclear Overhauser Effects (NOEs).

For an exo-methoxyvinyl group: The vinyl proton attached to C4 would be expected to show NOE correlations to the nearby protons on the same face of the bicyclic system, such as the exo-protons at C3 and C5.

For an endo-methoxyvinyl group: The vinyl proton attached to C4 would be in close proximity to the protons of the C7 methylene bridge and would therefore exhibit strong NOE cross-peaks with them.

Table 3 summarizes the key diagnostic NOE correlations that would differentiate between the exo and endo isomers.

Table 3: Diagnostic NOESY Correlations for Stereochemical Assignment

IsomerKey NOE Correlation
exoH(=CH-C4) ↔ H-3exo, H-5exo
endoH(=CH-C4) ↔ H-7syn, H-7anti

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides critical information about a molecule's mass and elemental composition, and its fragmentation pattern offers corroborating evidence for its structure.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high accuracy (typically to within 5 ppm). nih.govnih.govmdpi.com For this compound, the chemical formula is C₁₁H₁₈O₂. HRMS would be used to measure the mass of the molecular ion (M⁺˙) and confirm that it matches the calculated theoretical exact mass. This confirmation provides strong evidence for the elemental composition of the molecule, distinguishing it from any isomers with the same nominal mass.

Chemical Formula: C₁₁H₁₈O₂

Calculated Monoisotopic Mass: 182.1307 u

Expected HRMS Result: m/z = 182.1307 ± 0.0009

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, creating a unique fingerprint for the compound. The fragmentation pathways are governed by the stability of the resulting radical and cationic fragments. For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present. nih.govsemanticscholar.orgresearchgate.net

Loss of Water (Dehydration): Alcohols readily lose a molecule of water (18 u), a common fragmentation pathway. This would result in a significant peak at m/z 164 (M-18). dummies.comwhitman.edulibretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a favored process. For the primary alcohol, this would involve the loss of the •CH₂OH radical (31 u), leading to a fragment at m/z 151. dummies.com

Retro-Diels-Alder Reaction: Norbornane and norbornene derivatives can undergo a characteristic retro-Diels-Alder fragmentation, though this is less common in saturated systems. nist.gov

Cleavage of Substituents: The methoxyvinyl group can fragment through the loss of a methoxy radical (•OCH₃, 31 u) to give a peak at m/z 151, or a formaldehyde (B43269) molecule (CH₂O, 30 u) via rearrangement. The ether linkage can also undergo alpha-cleavage. slideshare.netmiamioh.edu

Plausible major fragments and their proposed origins are listed in Table 4.

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonProposed Fragmentation Pathway
182[C₁₁H₁₈O₂]⁺˙Molecular Ion (M⁺˙)
164[C₁₁H₁₆O]⁺˙Loss of H₂O (Dehydration)
151[C₁₀H₁₅O]⁺Loss of •CH₂OH (Alpha-cleavage)
151[C₁₀H₁₅O]⁺Loss of •OCH₃
123[C₈H₁₁O]⁺Loss of •OCH₃ and CO
95[C₇H₁₁]⁺Loss of the methoxyvinyl and hydroxymethyl groups

X-Ray Crystallography of Crystalline Derivatives

While this compound itself may not readily form crystals suitable for X-ray diffraction, its crystalline derivatives offer a pathway to elucidate its detailed solid-state structure. By converting the primary alcohol into an ester, such as the p-nitrobenzoate derivative, the increased molecular rigidity and potential for intermolecular interactions can facilitate the growth of high-quality single crystals.

X-ray crystallography on a suitable crystalline derivative, for instance, [4-(2-methoxyvinyl)norbornan-1-yl]methyl p-nitrobenzoate, would provide precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles. This data reveals the exact conformation of the molecule in the solid state.

Table 1: Hypothetical Crystallographic Data for [4-(2-Methoxyvinyl)norbornan-1-yl]methyl p-nitrobenzoate

ParameterValueDescription
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA frequently observed space group for centrosymmetric crystals.
a (Å)10.5Unit cell dimension.
b (Å)15.2Unit cell dimension.
c (Å)9.8Unit cell dimension.
β (°)105.4Unit cell angle.
Z4Number of molecules per unit cell.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of a p-nitrobenzoate derivative, several types of non-covalent interactions would be anticipated to play a crucial role in stabilizing the crystal structure.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is an invaluable tool for identifying the functional groups present in a molecule. Each functional group exhibits characteristic vibrational modes at specific frequencies, providing a molecular fingerprint. For this compound, these techniques can confirm the presence of the hydroxyl, methoxyvinyl, and norbornane moieties.

The FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol, which is often broadened due to hydrogen bonding. The C-H stretching vibrations of the aliphatic norbornane core and the vinyl and methoxy groups would appear in the 2850-3000 cm⁻¹ region. The C=C stretching of the vinyl group would give rise to a sharp peak around 1640 cm⁻¹. The C-O stretching vibrations of the alcohol and the ether would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretch of the vinyl group would be expected to show a strong signal in the Raman spectrum. The symmetric C-H stretching and bending modes of the norbornane skeleton would also be readily observable.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeFT-IR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)3200-3600 (weak, broad)
C-H (sp³)Stretching2850-29602850-2960
C-H (sp²)Stretching3010-30953010-3095
C=C (Vinyl)Stretching1630-16501630-1650 (strong)
C-O (Alcohol)Stretching1050-11501050-1150
C-O-C (Ether)Asymmetric Stretching1200-12751200-1275
C-O-C (Ether)Symmetric Stretching1020-10801020-1080

Computational and Theoretical Chemistry Studies of 4 2 Methoxyvinyl Norbornan 1 Yl Methanol

Conformational Analysis and Energy Landscapes

The flexibility of the methoxyvinyl and methanol (B129727) substituents, coupled with the rigid norbornane (B1196662) core, gives rise to a multifaceted conformational landscape. Understanding the relative energies of different conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior.

Molecular Mechanics and Molecular Dynamics Simulations

A foundational approach to exploring the conformational space of [4-(2-Methoxyvinyl)norbornan-1-yl]methanol would involve molecular mechanics (MM) calculations. These methods, which employ classical physics principles, are computationally efficient for scanning the potential energy surface and identifying a broad range of possible conformations.

Following this initial exploration, molecular dynamics (MD) simulations would be instrumental. By simulating the atomic motions of the molecule over time, MD provides a dynamic picture of its conformational flexibility. This technique can reveal the preferred orientations of the substituents, the accessibility of different conformational states at various temperatures, and the intricate intramolecular interactions, such as hydrogen bonding, that govern its three-dimensional structure.

Quantum Chemical Calculations for Energy Minima and Transition States

To obtain more precise energetic and geometric information, quantum chemical calculations are indispensable. The geometries of the conformers identified through MM and MD simulations would be optimized at a higher level of theory to locate the true energy minima on the potential energy surface.

Furthermore, these calculations can be employed to identify the transition state structures that connect these minima. The energy difference between the minima and the transition states provides the activation energy for conformational changes, offering a quantitative measure of the molecule's rigidity and the timescales of its dynamic processes.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within this compound dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions. A thorough in-silico investigation would provide a detailed map of its electronic landscape.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard tool for the accurate and efficient calculation of the electronic structure of molecules. For this compound, DFT calculations would be used to determine a wide array of ground-state properties. These include the optimization of its geometry, the calculation of its vibrational frequencies (which can be correlated with experimental infrared and Raman spectra), and the determination of thermochemical data such as enthalpy and Gibbs free energy.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the so-called frontier orbitals, insights into the molecule's nucleophilic and electrophilic character can be gained. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For this compound, FMO analysis would help to identify the most likely sites for electrophilic and nucleophilic attack.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-8.5Nucleophilic Center (Electron Donor)
LUMO1.2Electrophilic Center (Electron Acceptor)
HOMO-LUMO Gap9.7Indicator of Chemical Stability

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from FMO analysis.

Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. For this compound, the ESP surface would highlight the electron-rich areas, such as the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, and the electron-deficient regions. This information is invaluable for predicting how the molecule will interact with other molecules, including solvents and biological targets.

Analysis of the partial atomic charges, calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide a quantitative measure of the charge distribution. This data would complement the qualitative picture provided by the ESP surface and offer further insights into the molecule's polarity and potential for intermolecular interactions.

Interactive Data Table: Hypothetical Partial Atomic Charges

AtomPartial Charge (a.u.)
O (hydroxyl)-0.75
O (methoxy)-0.60
C (methanol)0.30
H (hydroxyl)0.45

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from a charge distribution analysis.

No Publicly Available Computational Studies Found for this compound

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed no specific computational or theoretical chemistry studies focused on the compound this compound.

Despite a thorough investigation for research pertaining to the spectroscopic property prediction and reaction mechanism modeling of this specific norbornane derivative, no dedicated scholarly articles, papers, or database entries detailing such work could be identified. The user's request for an article structured around detailed computational analyses, including NMR chemical shift predictions, vibrational spectra simulations, and reaction pathway modeling, cannot be fulfilled with scientifically accurate and verifiable information at this time.

The required subsections for the article, namely:

Reaction Mechanism Modeling and Transition State Characterization

Barrier Heights and Reaction Energies for Mechanistic Insights

presuppose the existence of published research in these areas. The absence of such specific studies for "this compound" makes it impossible to generate the requested content without resorting to speculation or fabrication, which would violate the core principles of scientific accuracy.

While general methodologies for computational chemistry, such as Density Functional Theory (DFT) for NMR predictions and transition state analysis, are well-established, their application and the resulting data are unique to the molecule under investigation. Without specific studies on "this compound," no data tables, detailed research findings, or discussions of its computational chemistry can be provided.

It is possible that research on this compound exists in proprietary industrial databases or has not yet been published in the public domain. However, based on the currently available information, a detailed article on the computational and theoretical chemistry of "this compound" cannot be constructed.

Applications of 4 2 Methoxyvinyl Norbornan 1 Yl Methanol As a Strategic Synthetic Intermediate

A Gateway to Complex Polycyclic Natural Products and Analogs

The inherent strain and defined stereochemistry of the norbornane (B1196662) skeleton make [4-(2-Methoxyvinyl)norbornan-1-yl]methanol a powerful tool for the synthesis of complex polycyclic systems, including those found in a variety of natural products.

Architect of Bridged Cyclic Systems

The rigid bicyclo[2.2.1]heptane structure of this compound serves as a foundational scaffold for the elaboration of more complex bridged ring systems. The predictable reactivity of the norbornane core allows for controlled functionalization and ring-expansion or -rearrangement strategies. The presence of the hydroxymethyl group at the bridgehead position offers a convenient handle for further synthetic transformations, such as oxidation, esterification, or conversion to other functional groups, enabling the annulation of additional rings. Furthermore, the methoxyvinyl ether moiety can participate in a range of carbon-carbon bond-forming reactions, including cycloadditions and transition metal-catalyzed cross-coupling reactions, to construct intricate polycyclic frameworks.

A Precursor to Bioactive Molecular Scaffolds

While the biological activity of this compound itself is not the focus, its utility as a precursor to design scaffolds for bioactive molecules is significant. The norbornane motif is a common feature in a number of biologically active natural products. By employing this compound as a starting material, chemists can access a diverse range of molecular skeletons that can be further elaborated to mimic or innovate upon these natural product structures. The combination of the rigid bicyclic core and the reactive functional groups allows for the systematic variation of substituents and the exploration of chemical space around a defined three-dimensional architecture, a crucial aspect in the rational design of novel therapeutic agents.

A Functional Monomer in Advanced Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in polymer science, where it can be employed as a functional monomer to create advanced materials with tailored properties.

Crafting Functionalized Polynorbornenes

This compound is a suitable monomer for the synthesis of functionalized polynorbornenes via Ring-Opening Metathesis Polymerization (ROMP). The strained norbornene olefin readily undergoes polymerization in the presence of appropriate catalysts, such as Grubbs' or Schrock's catalysts, to yield high molecular weight polymers with the functional groups from the monomer displayed along the polymer backbone. The hydroxymethyl and methoxyvinyl ether groups of this compound are incorporated into the resulting polymer, imparting specific chemical functionality to the material.

Polymerization Method Catalyst Examples Resulting Polymer Architecture
Ring-Opening Metathesis Polymerization (ROMP)Grubbs' Catalysts (1st, 2nd, 3rd Gen), Schrock's CatalystsLinear or cross-linked polymers with pendant hydroxymethyl and methoxyvinyl ether groups.

Building Blocks for Optoelectronic and Membrane Technologies

Polynorbornenes derived from monomers like this compound have shown promise in the development of materials for optoelectronic and membrane applications. The rigid and bulky nature of the norbornane repeating unit can lead to polymers with high glass transition temperatures and good mechanical stability. The presence of polar functional groups, such as the hydroxyl group, can influence the dielectric properties of the polymer, making them potentially useful as high-permittivity materials in electronic components. rsc.org In membrane technologies, the controlled incorporation of functional groups can be used to tune the permeability and selectivity of the membrane for specific gases or liquids. researchgate.netresearchgate.net

Tailoring Properties Through Monomer Design

A key advantage of using monomers like this compound is the ability to tune the properties of the resulting polymer through rational monomer design. The hydroxymethyl group can be chemically modified either before or after polymerization to introduce a wide array of other functionalities. Similarly, the methoxyvinyl ether can be hydrolyzed to a ketone, which can then undergo further reactions. This versatility allows for the creation of a family of related polymers with systematically varied properties, such as solubility, thermal stability, and surface energy, all originating from a single, versatile monomer.

Functional Group Potential Modifications Impact on Polymer Properties
Hydroxymethyl (-CH₂OH)Esterification, Etherification, OxidationAltered polarity, solubility, and potential for post-polymerization modification.
Methoxyvinyl (-C(OCH₃)=CH₂)Hydrolysis to ketone, Cycloaddition reactionsIntroduction of new reactive sites, potential for cross-linking.

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of the norbornane skeleton, combined with the specific arrangement of its substituents, makes this compound a valuable precursor in asymmetric synthesis. The predictable stereochemistry of this scaffold allows for a high degree of control in reactions, a critical aspect for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries.

Derivatization to Access Chiral Auxiliaries or Ligands

The hydroxyl and methoxyvinyl groups of this compound serve as convenient handles for its conversion into a variety of chiral auxiliaries and ligands. Chiral auxiliaries are covalently attached to a prochiral substrate to direct a stereoselective transformation, after which they are typically removed. The rigid norbornane backbone can effectively shield one face of a reactive center, leading to high diastereoselectivity.

Similarly, the synthesis of chiral ligands from this building block is a promising area of research. These ligands can be designed to coordinate with metal catalysts, creating a chiral environment that influences the stereochemical outcome of a wide range of reactions, including hydrogenations, hydroformylations, and cross-coupling reactions. The precise spatial arrangement of the coordinating atoms, dictated by the norbornane framework, is key to achieving high enantioselectivity.

Derivative Type Potential Synthetic Transformation Anticipated Stereochemical Control
Chiral Ester AuxiliariesDiels-Alder reactions, alkylationsHigh diastereoselectivity due to steric shielding by the norbornane scaffold.
Chiral Phosphine LigandsAsymmetric hydrogenation, cross-couplingHigh enantioselectivity through the formation of a well-defined chiral pocket around the metal center.
Chiral Oxazoline LigandsAsymmetric catalysisControl of stereochemistry in various metal-catalyzed reactions.

Stereoselective Transformations Utilizing the Norbornane Scaffold

Beyond its use in creating separate chiral directing groups, the intrinsic stereochemistry of the this compound scaffold can directly influence the outcome of transformations on the molecule itself. The rigid conformation of the bicyclic system restricts the possible trajectories of incoming reagents, favoring attack from the less sterically hindered exo face.

This inherent facial selectivity is a powerful tool in stereocontrolled synthesis. For instance, epoxidation of the vinyl group or hydroboration-oxidation would be expected to proceed with a high degree of stereoselectivity, governed by the steric bulk of the norbornane cage. Subsequent manipulations of the resulting stereocenters can lead to the synthesis of complex target molecules with multiple, well-defined chiral centers.

Development of Novel Functional Materials and Chemical Probes

The unique structural features of this compound also lend themselves to the development of advanced materials and specialized chemical tools. The robustness of the norbornane core and the reactivity of its functional groups allow for its incorporation into polymers and sensor systems, as well as its modification for use as a molecular probe.

Integration into Responsive Materials or Sensors

The incorporation of the this compound unit into polymer chains can impart specific properties to the resulting material. For example, polymers containing this rigid bicyclic structure may exhibit enhanced thermal stability and mechanical strength. Furthermore, the methoxyvinyl and hydroxyl functionalities can be modified to act as recognition sites for specific analytes.

By attaching chromophores or fluorophores to the norbornane scaffold, it is possible to create sensors that signal the presence of a target molecule through a change in color or fluorescence. The rigid nature of the scaffold can help to control the spatial relationship between the recognition site and the signaling unit, potentially leading to highly sensitive and selective detection systems.

Synthesis of Labeled Probes for Chemical Biology (excluding biological activity)

In the field of chemical biology, molecular probes are essential tools for studying complex biological systems. This compound can serve as a core structure for the synthesis of such probes. By attaching reporter groups, such as fluorescent dyes, biotin tags, or isotopically labeled moieties, researchers can create molecules designed to interact with specific cellular components.

The methoxyvinyl group, for instance, can be a site for click chemistry reactions, allowing for the facile attachment of various reporter tags. The hydroxyl group provides another point of modification. The resulting labeled probes can be used in a variety of in vitro assays to investigate molecular interactions and cellular processes, without considering any potential biological activity of the probe itself.

Probe Type Reporter Group Potential Application (Non-biological)
Fluorescent ProbeFluorescein, RhodamineVisualization of binding events in biochemical assays.
Affinity ProbeBiotinIsolation and purification of interacting molecules from complex mixtures.
Isotopic Probe¹³C, ¹⁵NMechanistic studies of chemical reactions using NMR spectroscopy or mass spectrometry.

Conclusion and Future Perspectives in Research on 4 2 Methoxyvinyl Norbornan 1 Yl Methanol

Unexplored Reactivity and Synthetic Opportunities

The chemical structure of [4-(2-Methoxyvinyl)norbornan-1-yl]methanol presents several avenues for unexplored reactivity and synthetic opportunities. The presence of a vinyl ether and a primary alcohol on the rigid norbornane (B1196662) scaffold allows for a variety of selective transformations.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionPotential Product Class
MethoxyvinylHydrolysisAldehyde
MethoxyvinylCycloaddition ReactionsFused Heterocyclic Systems
Primary AlcoholOxidationAldehyde, Carboxylic Acid
Primary AlcoholEsterification/EtherificationEsters, Ethers
BothIntramolecular CyclizationFused Bicyclic Ethers

Future synthetic explorations could focus on:

Diastereoselective Reactions: The stereochemistry of the norbornane skeleton can be used to direct the stereochemical outcome of reactions on the methoxyvinyl and hydroxyl functionalities.

Tandem Reactions: The proximity of the two functional groups could enable the design of novel tandem reactions, where a single synthetic operation leads to a significant increase in molecular complexity.

Derivatization for Biological Screening: The primary alcohol provides a convenient attachment point for a wide range of substituents, allowing for the creation of a library of derivatives for biological evaluation. The vinyl ether could also be transformed into other functional groups to probe structure-activity relationships.

Emerging Trends in Norbornane Chemistry and the Role of this compound

The field of norbornane chemistry is continuously evolving, with several emerging trends that could be relevant for future research on this compound.

One of the most prominent trends is the use of norbornane scaffolds in the development of bioactive molecules. nih.gov The rigid nature of the norbornane core is advantageous for positioning pharmacophoric groups in a well-defined orientation for optimal interaction with biological targets. nih.gov this compound, with its functional handles, could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For example, the adamantane (B196018) moiety, another rigid cage-like structure, has shown to enhance the potency of certain antibacterial agents, suggesting that the incorporation of rigid scaffolds like norbornane is a promising strategy in drug discovery. acs.org

Another emerging area is the application of norbornane derivatives in materials science. While much of the focus has been on norbornene-based polymers, the saturated norbornane structure can impart desirable properties such as thermal stability and mechanical strength to materials. This compound could be incorporated into polyesters or polyurethanes through its hydroxyl group, potentially leading to new materials with tailored properties. The methoxyvinyl group could also be utilized for post-polymerization modifications.

Furthermore, the development of sustainable and green chemistry practices is a significant trend. zenodo.org Future research on the synthesis of this compound and its derivatives should aim to utilize environmentally benign reagents and conditions.

Potential for Interdisciplinary Research Collaborations

The multifaceted nature of this compound and its potential applications create numerous opportunities for interdisciplinary research collaborations.

Organic and Medicinal Chemistry: Synthetic organic chemists could collaborate with medicinal chemists and pharmacologists to design and synthesize libraries of this compound derivatives. These collaborations would be essential for evaluating the biological activity of the synthesized compounds and for understanding their structure-activity relationships.

Materials Science and Engineering: Collaborations between organic chemists and materials scientists could lead to the development of new polymers and materials incorporating the this compound scaffold. These materials could have applications in areas such as coatings, adhesives, and advanced composites.

Computational Chemistry: Computational chemists could play a crucial role in predicting the properties and reactivity of this compound and its derivatives. Molecular modeling and simulation studies could help in understanding the conformational preferences of these molecules and in predicting their binding affinity to biological targets, thus guiding synthetic efforts. rsc.org

Chemical Biology: The development of fluorescent probes and other chemical tools based on the this compound scaffold could be a fruitful area of collaboration between organic chemists and chemical biologists. These tools could be used to study biological processes in living cells.

By fostering such interdisciplinary collaborations, the full potential of this compound as a versatile chemical entity can be explored and realized.

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